molecular formula C8H7NO4 B116480 2'-Hydroxy-5'-nitroacetophenone CAS No. 1450-76-6

2'-Hydroxy-5'-nitroacetophenone

Cat. No.: B116480
CAS No.: 1450-76-6
M. Wt: 181.15 g/mol
InChI Key: LNCBPUWMGYOISS-UHFFFAOYSA-N
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Description

2'-Hydroxy-5'-nitroacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64461. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intramolecular Hydrogen Bonding and Fluorescence

2'-Hydroxy-5'-nitroacetophenone has been studied for its intramolecular hydrogen bonding characteristics. In particular, research has shown that intramolecular hydrogen bonds significantly affect the fluorescence spectra in non-polar solvents and solid states at room temperature. Studies utilizing X-ray diffraction and DFT calculations have provided insights into these phenomena, revealing exciting fluorescence features due to excited state intramolecular proton transfer (ESIPT) (Filarowski et al., 2007).

Antibacterial Activity

The compound has also been synthesized in the form of thiosemicarbazones, which have been screened for antibacterial activity against various bacteria, such as Bacillus subtilis and Escherichia coli. Some of these synthesized compounds have shown significant antibacterial properties (Parekh & Desai, 2006).

Phase Transition and Structural Studies

Research into nitro derivatives of ortho-hydroxy acetophenones, including this compound, has revealed insights into phase transitions and intramolecular hydrogen bonding. X-ray diffraction and DFT calculations have been employed to understand these aspects, highlighting the significant role of intramolecular hydrogen bonds of enol character (Filarowski et al., 2006).

Phototransformation Studies

Conformational changes and phototransformations of derivatives of this compound have been studied using UV radiation and FT-IR measurements. These studies provide insights into the behavior of the compound under different wavelengths of UV light (Pagacz-Kostrzewa et al., 2023).

Synthesis and Chemical Transformations

Research has been conducted on the synthesis of various derivatives and their chemical transformations, including multicomponent synthesis and reactions with other chemical compounds. These studies provide pathways for creating novel compounds with potential applications in different fields (Turgunalieva et al., 2023).

Solvent Influence on Molecular Structure

The influence of solvent on intramolecular hydrogen bonding in derivatives of this compound has been studied. These investigations reveal how solvent polarity affects the conformational equilibrium of the compound (Konopacka et al., 2005).

Mechanism of Action

While the exact mechanism of action of 2’-Hydroxy-5’-nitroacetophenone is not clear, it is known to be a potential inhibitor of platelet aggregation .

Safety and Hazards

When handling 2’-Hydroxy-5’-nitroacetophenone, one should avoid breathing its mist, gas, or vapors. It is also important to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Properties

IUPAC Name

1-(2-hydroxy-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5(10)7-4-6(9(12)13)2-3-8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCBPUWMGYOISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162865
Record name 2'-Hydroxy-5'-nitroacetophenone
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450-76-6
Record name 1-(2-Hydroxy-5-nitrophenyl)ethanone
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Record name 2'-Hydroxy-5'-nitroacetophenone
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Record name 1450-76-6
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Record name 2'-Hydroxy-5'-nitroacetophenone
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Record name 2'-Hydroxy-5'-nitroacetophenone
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Record name 2'-HYDROXY-5'-NITROACETOPHENONE
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Synthesis routes and methods I

Procedure details

4-Nitrophenol (1.61 g, 11.6 mmol) was dissolved in dichloroethane (10 ml) and aluminum chloride (2.31 g, 17.3 mmol) was slowly added in three portions. The addition of acetylchloride (0.818 ml, 11.51 mmol) was followed by stirring at 50° C. for 2 hours. The reaction was terminated with the addition of ice water (10 ml) and 2N hydrochloric acid solution (10 ml) at 0° C. The reaction mixture was extracted with dichloroethane (10 ml). The organic layer was dried over anhydrous magnesium sulfate and concentrated using vacuum evaporation. The crude product was purified by chromatography on silica gel to give the title compound (Yield 78%).
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Quantity
0.818 mL
Type
reactant
Reaction Step Three
Yield
78%

Synthesis routes and methods II

Procedure details

2-Hydroxyacetophenone (25.0 g, 183.62 mmol) (B6) was taken up in acetic acid (150 mL) and heated to 35° C. To this solution was then added concentrated nitric acid (26 mL) dropwise over 1.5 hours. After the addition the reaction mixture was stirred overnight at room temperature and worked up by pouring into ice water. The oil so obtained was extracted with ethyl acetate. The ethyl acetate layer was then dried (MgSO4), filtered, concentrated to an oil under reduced pressure and coevaporated with heptane to remove residual acetic acid. The residue was taken up in 50% dichloromethane in heptane and subjected to flash chromatography eluting with the same solvent mixture. The first major band was collected and concentrated to give the desired 2-hydroxy-5-nitroacetophenone, yield 12.0 g (39%). The 2-hydroxy-3-nitroacetophenone isomer was also formed in this reaction and could readily be isolated from the same chromatography column.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the structural characteristics of 2-hydroxy-5-nitroacetophenone?

A1: 2-Hydroxy-5-nitroacetophenone, also known as 1-(2-Hydroxy-5-nitrophenyl)ethanone or 2'-Hydroxy-5'-nitroacetophenone, has been studied using X-ray and neutron diffraction techniques. [] This research revealed details about its molecular geometry and electron density distribution, particularly the extent of pi-delocalization throughout the molecule. []

Q2: How is 2-hydroxy-5-nitroacetophenone used in the synthesis of other compounds?

A2: 2-Hydroxy-5-nitroacetophenone serves as a valuable starting material in organic synthesis. It can be employed in the preparation of dissymmetrical ethers, which are important intermediates in the synthesis of various coccidiostats and other pharmaceutical compounds. [] This compound can also be reacted with anisaldehyde, leading to the formation of new chemical entities. []

Q3: What is the role of 2-hydroxy-5-nitroacetophenone in coordination chemistry?

A3: 2-Hydroxy-5-nitroacetophenone acts as a ligand in the formation of metal complexes. Studies have explored its chelation with various metal ions like Cu(II), Ni(II), Co(II), and Zn(II). [] The presence of both a hydroxyl and a carbonyl group allows it to bind to metal centers, leading to the formation of diverse coordination complexes with potential applications in various fields. [, , ]

Q4: Are there any studies exploring the catalytic activity of 2-hydroxy-5-nitroacetophenone-derived complexes?

A4: Yes, copper(II) complexes containing amino acid Schiff base ligands derived from 2-hydroxy-5-nitroacetophenone have shown promising catalytic activity in olefin cyclopropanation reactions. [] These complexes exhibited high diastereoselectivity, highlighting their potential for asymmetric synthesis applications. [] Further research in this area could lead to the development of efficient and selective catalysts for various organic transformations.

Q5: What analytical techniques are commonly used to characterize 2-hydroxy-5-nitroacetophenone?

A5: High-resolution X-ray diffraction and neutron diffraction are powerful techniques used to determine the structure and electron density distribution of 2-hydroxy-5-nitroacetophenone. [] Additionally, vibrational spectroscopy, electronic spectroscopy, paramagnetic spectroscopy, and thermal analysis are commonly employed to characterize this compound and its metal complexes. []

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